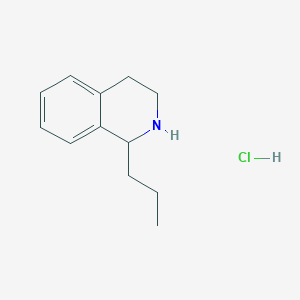

1-丙基-1,2,3,4-四氢异喹啉盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Propyl-1,2,3,4-tetrahydroisoquinoline is a compound with the CAS Number: 39213-97-3 . It is an important raw material and intermediate for pharmaceuticals . It belongs to a large group of natural products known as isoquinoline alkaloids, where 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) has garnered a lot of attention in the scientific community . Various synthetic strategies have been used for constructing the core scaffold of THIQ . The synthesis often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The molecular structure of 1-Propyl-1,2,3,4-tetrahydroisoquinoline is represented by the InChI Code: 1S/C12H17N/c1-2-5-12-11-7-4-3-6-10(11)8-9-13-12/h3-4,6-7,12-13H,2,5,8-9H2,1H3 .Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .科学研究应用

- Reagent : 1-Propyl-1,2,3,4-tetrahydroisoquinoline is used as a reagent in the preparation of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides . These compounds act as antiproliferative agents by inhibiting tubulin function .

- Traditional methods for preparing 1,2,3,4-tetrahydroisoquinolines involve reactions like the Bischler-Napieralski , Pictet-Gams , Pictet-Spengler , and various Friedel-Crafts cyclizations . These reactions have been pivotal in the total synthesis of complex isoquinoline alkaloids .

- 1-Propyl-1,2,3,4-tetrahydroisoquinoline serves as an important raw material and intermediate for the synthesis of pharmaceutical compounds. For instance, it contributes to the production of drugs like revaprazan .

Antiproliferative Tubulin Inhibitors

Total Synthesis of Isoquinoline Alkaloids

Pharmaceutical Intermediates

作用机制

Target of Action

1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, a derivative of tetrahydroisoquinolines (THIQ), is known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It’s known that thiq derivatives can act as precursors for various alkaloids displaying multifarious biological activities . The compound might interact with its targets through a series of complex biochemical reactions, potentially involving the isomerization of an iminium intermediate .

Biochemical Pathways

The biochemical pathways affected by 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride are likely to be diverse, given the compound’s broad range of biological activities . It’s suggested that the compound might influence the control of neurotransmitter function and prevent neurotoxicity related to monoamine oxidase (MAO) activity in the brain .

Result of Action

The molecular and cellular effects of 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride’s action are likely to be multifaceted, reflecting its diverse biological activities . For instance, it’s suggested that the compound might have neuroprotective effects, potentially antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration .

属性

IUPAC Name |

1-propyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-2-5-12-11-7-4-3-6-10(11)8-9-13-12;/h3-4,6-7,12-13H,2,5,8-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFVQGNTCZAURX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C2=CC=CC=C2CCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2814605.png)

![[(4-Bromo-3-ethoxyphenyl)sulfonyl]cycloheptylamine](/img/structure/B2814607.png)

![methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2814609.png)

![2-((2-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2814612.png)

![N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2814619.png)

![N-(3-chlorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2814620.png)